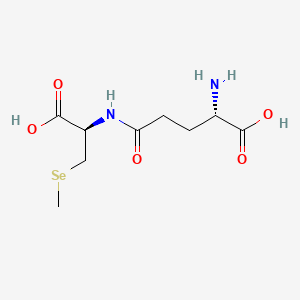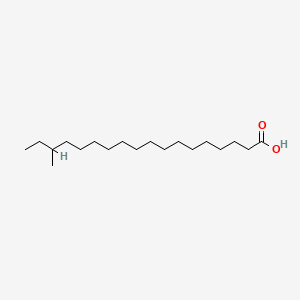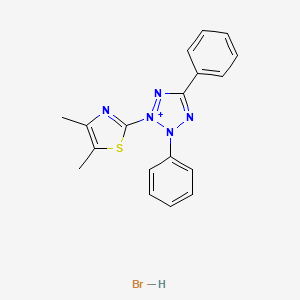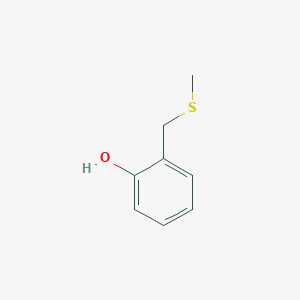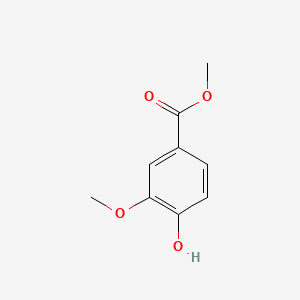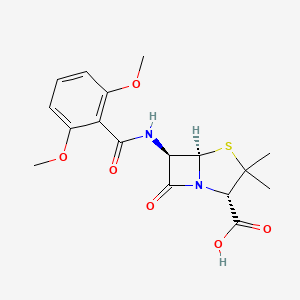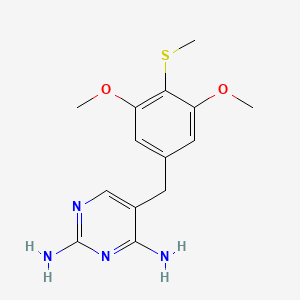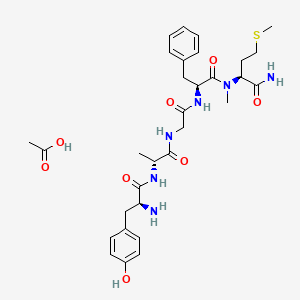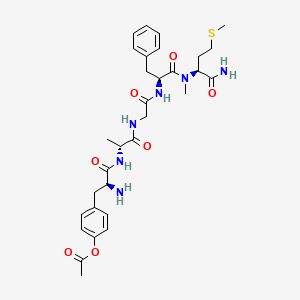
MG-115
Overview
Description
MG-115, also known as carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, is a potent and reversible proteasome inhibitor. It specifically inhibits the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation within cells. This compound has been widely used in scientific research due to its ability to induce p53-dependent apoptosis .
Biochemical Analysis
Biochemical Properties
MG-115 specifically inhibits the chymotrypsin-like activity of the proteasome . It interacts with the 20S and 26S proteasome, with Ki values of 21 nM and 35 nM respectively . This interaction is characterized by the formation of a reversible hemiacetal adduct .
Cellular Effects
This compound has been shown to induce apoptosis in Rat-1 and PC12 cells . This process is p53-dependent . Additionally, this compound reduces the degradation of ubiquitinated proteins and blocks the proteolytic conversion of protein precursors .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the proteasome’s chymotrypsin-like activity . This inhibition prevents the proteasome from breaking down proteins, leading to an accumulation of ubiquitinated proteins and a blockage of protein precursor conversion .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway This pathway is crucial for the degradation of intracellular proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
MG-115 is synthesized through a series of peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, which allow for the efficient and precise coupling of amino acids. The final product is purified using high-performance liquid chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
MG-115 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The aldehyde group in this compound can be reduced to form alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aldehyde group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
MG-115 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study proteasome function and inhibition.
Biology: Employed in cell biology to induce apoptosis and study protein degradation pathways.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of proteasome inhibitors for various applications
Mechanism of Action
MG-115 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition prevents the degradation of proteins, leading to the accumulation of damaged or misfolded proteins within the cell. The accumulation of these proteins triggers p53-dependent apoptosis, a process that leads to programmed cell death. The molecular targets of this compound include the 20S and 26S proteasome subunits .
Comparison with Similar Compounds
Similar Compounds
MG-132: Another potent proteasome inhibitor with similar properties to MG-115.
Lactacystin: A natural proteasome inhibitor with a different mechanism of action.
Bortezomib: A clinically approved proteasome inhibitor used in cancer therapy
Uniqueness of this compound
This compound is unique due to its reversible inhibition of the proteasome and its ability to specifically target the chymotrypsin-like activity. This specificity makes it a valuable tool in research for studying the role of the proteasome in various cellular processes .
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJRGURBLQWEOU-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432100 | |
| Record name | MG-115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133407-86-0 | |
| Record name | MG-115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MG-115?
A1: this compound primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins. [, , , ]
Q2: How does this compound interact with the proteasome?
A2: this compound binds to the catalytic sites of the proteasome, specifically the chymotrypsin-like activity site, inhibiting its function. This leads to the accumulation of proteins normally targeted for degradation. [, ]
Q3: Does this compound affect other proteolytic enzymes besides the proteasome?
A3: While this compound demonstrates high specificity for the proteasome, research suggests potential interactions with other proteolytic enzymes like calpains, though their inhibition doesn't seem to significantly alter cellular tau levels in certain models. [, ]
Q4: What are the downstream effects of proteasome inhibition by this compound?
A4: Proteasome inhibition by this compound triggers a cascade of events, including:
- Accumulation of polyubiquitinated proteins. []
- Disruption of cellular processes reliant on protein degradation, such as cell cycle regulation, signal transduction, and apoptosis. [, , ]
- Activation of stress response pathways. []
- Potential induction of apoptosis in specific cell types. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H35N3O5, and its molecular weight is 421.53 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data isn't extensively detailed within the provided research, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []
Q7: How does the structure of this compound contribute to its proteasome inhibitory activity?
A7: The peptide-like structure of this compound, particularly the presence of leucine and norvaline residues, is crucial for its binding affinity to the proteasome's active site. [, ]
Q8: In which biological systems and disease models has this compound been studied?
A8: this compound has been explored in a range of biological systems, including:
- Mammalian cell lines (e.g., human neuroblastoma, breast cancer, colorectal cancer cells). [, , , , ]
- Primary cells (e.g., rat hippocampal neurons, human umbilical vein endothelial cells). [, , ]
- Sea urchin fertilization. []
- Plant stress responses. []
- Parasite development (e.g., Leishmania donovani, Schistosoma mansoni). [, ]
Q9: Can this compound be used to study protein degradation pathways?
A9: Yes, this compound is a valuable tool for investigating protein degradation pathways, particularly those involving the ubiquitin-proteasome system. Researchers can utilize this compound to inhibit proteasome activity and study the subsequent effects on protein accumulation, signaling cascades, and cellular responses. [, , ]
Q10: What are the limitations of using this compound in research and potential therapeutic applications?
A10: Despite its utility, this compound has limitations:
- Off-target effects: While considered specific for the proteasome, potential interactions with other cellular components need thorough investigation. [, ]
- Toxicity: High doses or prolonged exposure to this compound may lead to cellular toxicity, underscoring the need for careful dose optimization in any future therapeutic applications. [, ]
- Resistance: As with many therapeutic agents, the development of resistance to this compound is a possibility that requires further research and potential strategies to overcome. []
Q11: What are the key areas for future research on this compound?
A11: Several research avenues warrant further exploration:
- Comprehensive understanding of its SAR: Investigating how structural modifications to this compound impact its activity, potency, and selectivity will be crucial for developing more targeted and effective proteasome inhibitors. [, ]
- Elucidating resistance mechanisms: Identifying the mechanisms underlying potential resistance to this compound and developing strategies to circumvent them will be critical for its long-term therapeutic potential. []
- Improving its pharmacological properties: Research focusing on enhancing this compound's stability, solubility, and bioavailability through novel formulation strategies or structural modifications could improve its therapeutic applicability. [, ]
- Exploring its potential in combination therapies: Investigating the efficacy of this compound in combination with other therapeutic agents, particularly in the context of cancer and neurodegenerative diseases, could reveal synergistic effects and enhance treatment outcomes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


